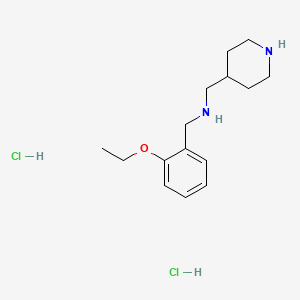

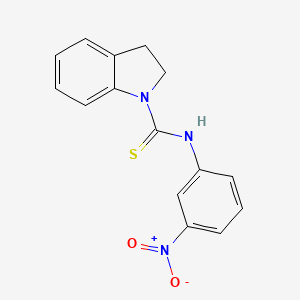

![molecular formula C19H29N3O4S B4579479 4-methoxy-3-(1-pyrrolidinylcarbonyl)-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B4579479.png)

4-methoxy-3-(1-pyrrolidinylcarbonyl)-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide

Descripción general

Descripción

Synthesis Analysis

The synthesis of related benzenesulfonamide derivatives involves multiple steps, including reactions from simple precursors. For instance, the synthesis of N-(4-diethylamino)benzyl-4-methoxy-N-(p-tolyl)benzenesulfonamide showcases a facile and high-yield method, indicating the potential approaches for synthesizing complex benzenesulfonamides with specific substitutions (Gao et al., 2014).

Molecular Structure Analysis

The crystal structures of related compounds provide insights into the molecular architecture of benzenesulfonamides. For instance, 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and its analogs demonstrate the impact of substituents on the supramolecular architecture, revealing two-dimensional and three-dimensional structures controlled by specific intermolecular interactions (Rodrigues et al., 2015).

Chemical Reactions and Properties

Benzenesulfonamides undergo various chemical reactions, including those leading to the formation of novel complexes with metals, indicating their reactivity and potential utility in developing new materials or catalysis processes. For example, the synthesis of Co(II) and Ni(II) complexes with benzenesulfonamide derivatives highlights their reactivity and potential applications in fluorescence quenching and antibacterial activity (Gomathi & Selvameena, 2018).

Physical Properties Analysis

The physical properties of benzenesulfonamides, such as solubility, crystallinity, and phase behavior, are critical for their application in various scientific and industrial fields. Studies on compounds like N,N-dipolyoxyethylene-substituted-4-(diphenylphosphino) benzenesulfonamide reveal their water solubility and phase transfer capabilities, important for catalytic processes (Jiang et al., 2001).

Chemical Properties Analysis

The chemical properties of benzenesulfonamides, including their reactivity, stability, and interactions with biological targets, are essential for their potential applications in medicinal chemistry and materials science. For instance, the synthesis and bioactivity studies on new benzenesulfonamides show their cytotoxicity and enzyme inhibitory activities, providing insights into their chemical behavior and potential therapeutic applications (Gul et al., 2016).

Aplicaciones Científicas De Investigación

Photodynamic Therapy and Photophysical Properties

Research on benzenesulfonamide derivatives has uncovered their potential in photodynamic therapy, a treatment method for cancer. The study by Pişkin, Canpolat, and Öztürk (2020) demonstrated that new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them excellent candidates for Type II photosensitizers in treating cancer through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer and Antiproliferative Activity

Gul et al. (2016) synthesized a series of benzenesulfonamides with the potential for tumor-specific activity and as inhibitors of carbonic anhydrase, a key enzyme involved in various physiological processes. Some derivatives showed interesting cytotoxic activities, hinting at their potential for further anti-tumor studies (Gul et al., 2016).

Neuroprotective and Cognitive Enhancing Properties

SB-399885, a selective 5-HT6 receptor antagonist with a benzenesulfonamide group, demonstrated cognitive-enhancing properties in aged rat models, suggesting its potential for treating disorders characterized by cognitive deficits, such as Alzheimer's disease and schizophrenia. This indicates the utility of benzenesulfonamide derivatives in neuropharmacology and cognitive research (Hirst et al., 2006).

Antifungal and Antibacterial Applications

A novel series of azetidin-2-ones with benzenesulfonamide moieties exhibited potent antifungal activity against Aspergillus niger & Aspergillus flavus, demonstrating the potential of these compounds in developing new antimicrobial agents (Gupta & Halve, 2015).

Molecular Structure and Crystallography

Studies on the molecular structure and crystallography of benzenesulfonamide derivatives have contributed significantly to understanding their physical properties and potential applications. Rodrigues et al. (2015) examined the crystal structures of various benzenesulfonamides, revealing insights into their supramolecular architecture and intermolecular interactions (Rodrigues et al., 2015).

Propiedades

IUPAC Name |

4-methoxy-3-(pyrrolidine-1-carbonyl)-N-(3-pyrrolidin-1-ylpropyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29N3O4S/c1-26-18-8-7-16(15-17(18)19(23)22-13-4-5-14-22)27(24,25)20-9-6-12-21-10-2-3-11-21/h7-8,15,20H,2-6,9-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXFSARMXSHNYGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NCCCN2CCCC2)C(=O)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methoxy-3-(pyrrolidin-1-ylcarbonyl)-N-[3-(pyrrolidin-1-yl)propyl]benzenesulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

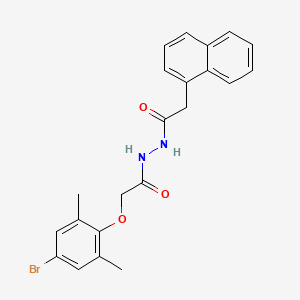

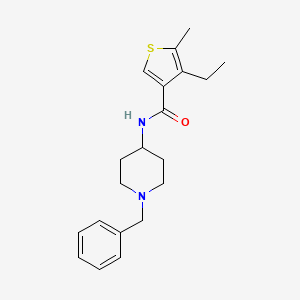

![3-[2-(4-methylphenyl)-2-oxoethyl]-5-[4-(1-pyrrolidinyl)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B4579404.png)

![N-[3,5-bis(trifluoromethyl)phenyl]cyclopentanecarboxamide](/img/structure/B4579411.png)

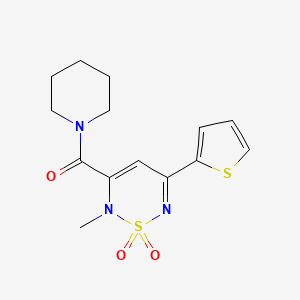

![ethyl 8-(4-chlorophenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B4579431.png)

![2-(4-chlorobenzylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4579437.png)

![1,2-dihydroacenaphthylene-4,7-diylbis[(4-fluorophenyl)methanone]](/img/structure/B4579447.png)

![methyl 3-chloro-6-[(3-methylbenzoyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B4579464.png)

![N,N,4-trimethyl-2-[(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)amino]-1,3-thiazole-5-carboxamide](/img/structure/B4579491.png)

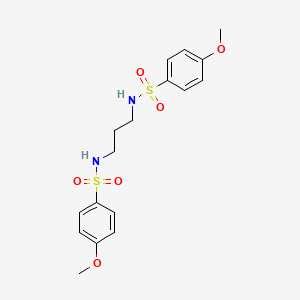

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide](/img/structure/B4579495.png)